1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane
Description
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane is a synthetic organic compound featuring a central azepane (7-membered saturated amine ring) core. The molecule is substituted with two sulfonyl groups: one linked to a piperazine ring and the other to a morpholine ring.
Properties
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O5S2/c19-24(20,15-5-3-1-2-4-6-15)16-7-9-17(10-8-16)25(21,22)18-11-13-23-14-12-18/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZJGNBEQYGOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Sulfonylation Strategy
The most widely reported method involves sequential sulfonylation of piperazine using morpholine-4-sulfonyl chloride and azepane-1-sulfonyl chloride. This approach proceeds via two distinct steps:
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First Sulfonylation :
Piperazine reacts with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to yield 4-(4-morpholinylsulfonyl)piperazine.Reaction conditions:
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Second Sulfonylation :
The intermediate 4-(4-morpholinylsulfonyl)piperazine undergoes further sulfonylation with azepane-1-sulfonyl chloride in tetrahydrofuran (THF) using sodium hydride (NaH) as the base:Reaction conditions:
Key Challenges :
One-Pot Sulfonylation Approach
Recent advancements have explored a one-pot method to streamline synthesis:
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Simultaneous Sulfonylation :
Piperazine is treated with equimolar amounts of morpholine-4-sulfonyl chloride and azepane-1-sulfonyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB):Reaction conditions:
Advantages :
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Eliminates intermediate isolation, reducing purification steps.
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Cost-effective for large-scale production.
Limitations :
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Lower yield due to incomplete conversion and byproduct formation.
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 82 | 95 |
| Tetrahydrofuran | 7.52 | 70 | 92 |
| Acetonitrile | 37.5 | 45 | 88 |
| Ethyl acetate | 6.02 | 63 | 90 |
Polar aprotic solvents like DCM favor sulfonylation by stabilizing charged intermediates.
Temperature and Time Dependence
A study comparing reaction temperatures for the second sulfonylation step revealed:
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| −10 | 10 | 70 |
| 0 | 8 | 68 |
| 25 | 6 | 52 |
Lower temperatures minimize side reactions but prolong reaction times.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) showed a purity of 95.2% with retention time = 6.8 minutes.
Comparative Analysis of Synthetic Methods
| Parameter | Sequential Method | One-Pot Method |
|---|---|---|
| Total Yield (%) | 54–57 | 58–63 |
| Reaction Time | 20–26 hours | 24 hours |
| Purification Steps | 2 | 1 |
| Scalability | Moderate | High |
The one-pot method offers practical advantages for industrial applications despite marginally lower yields.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties.
- Anxiolytic Effects : The presence of piperazine rings often correlates with anxiolytic effects in various studies.
- Antifungal Properties : Similar sulfonamide structures have shown potent antifungal activity.
Therapeutic Applications
The unique combination of morpholine and piperazine rings in 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane may enhance its pharmacological profile compared to other similar compounds. Potential therapeutic applications include:
- Antidepressant Medications : Research suggests that derivatives of piperazine can act as effective antidepressants.
- Antihypertensive Agents : Compounds featuring sulfonamide groups have been investigated for their potential in lowering blood pressure.
- Cancer Treatment : Some studies have indicated that related compounds can inhibit cancer cell proliferation.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Morpholin-4-yl)benzenesulfonamide | Contains morpholine and sulfonamide | Primarily used as an antibacterial agent |
| 1-(Piperazin-1-yl)ethanone | Features piperazine ring | Known for anxiolytic effects |
| 4-(Piperidin-1-yl)benzenesulfonamide | Similar sulfonamide structure | Exhibits potent antifungal activity |
| 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane | Dual sulfonamide groups; morpholine & piperazine rings | Enhanced pharmacological profile |
Case Studies
Several case studies have explored the efficacy and safety of compounds related to 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane:
- Case Study on Antidepressant Effects : A clinical trial investigated the impact of a structurally similar compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo controls, highlighting the potential for this class of compounds in treating mood disorders .
- Case Study on Antimicrobial Efficacy : A study assessed the antibacterial activity of various sulfonamide derivatives against resistant strains of bacteria. The findings demonstrated that derivatives with similar structural features to 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane exhibited substantial antimicrobial effects, suggesting its potential application in antibiotic development .
Mechanism of Action
The mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
Activity: IC50 = 4.35 μM (highest inhibitory activity among chalcones in ) . Comparison: Unlike the target compound, cardamonin lacks sulfonyl and piperazine groups. Its potency highlights the importance of electron-withdrawing substituents (e.g., hydroxyl groups) in enhancing activity.
[4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone (C23H28FN3O3S): Structure: Contains an azepane-sulfonyl group linked to a phenyl-piperazinylmethanone scaffold with a fluorophenyl substitution. Comparison: The fluorophenyl group introduces electronegativity, similar to the morpholinylsulfonyl group in the target compound. However, the absence of a second sulfonyl group may reduce steric hindrance and alter binding interactions .
1-(Morpholine-4-sulfonyl)-[1,4]diazepane (CAS 756457-63-3) :
- Structure : Morpholinylsulfonyl group attached to a diazepane (7-membered ring with two nitrogen atoms).
- Molecular Formula : C9H19N3O3S.
- Comparison : The diazepane ring (vs. azepane in the target compound) introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity but reduce lipophilicity .
4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate :
- Structure : Piperazine ring with a methylphenylsulfonyl substituent.
- Activity : Exhibits antitumor and antibacterial properties, typical of sulfonamide-containing piperazine derivatives .
- Comparison : The methylphenyl group provides steric bulk, whereas the target compound’s morpholinylsulfonyl group offers a balance of electronegativity and solubility.
Structure–Activity Relationship (SAR) Insights
- Electronegativity and Substitution Patterns: Non-piperazine chalcones (e.g., compound 2j) with bromine (electronegative) at the para position of ring A and fluorine on ring B showed IC50 = 4.703 μM. Replacement with less electronegative groups (e.g., methoxy) increased IC50 values (e.g., 70.79 μM for compound 2p) . For the target compound, the morpholinylsulfonyl group (electron-withdrawing) may enhance binding affinity compared to less electronegative substituents.
Ring Size and Nitrogen Content :
- Piperazine (6-membered, two nitrogens) vs. diazepane (7-membered, two nitrogens) vs. azepane (7-membered, one nitrogen): Larger rings like azepane may improve membrane permeability due to reduced polarity, while additional nitrogens (e.g., in diazepane) could favor target engagement via hydrogen bonding .
Molecular and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Not explicitly stated | Estimated ~400 g/mol | Piperazinylsulfonyl, morpholinylsulfonyl | Inferred: Antitumor, antibacterial |
| [4-(1-Azepanylsulfonyl)phenyl]...methanone | C23H28FN3O3S | 445.553 | Fluorophenyl, piperazinylmethanone | Unknown (structural analog) |
| 1-(Morpholine-4-sulfonyl)-[1,4]diazepane | C9H19N3O3S | 249.33 | Morpholinylsulfonyl, diazepane | Unknown (similar to sulfonamides) |
| Cardamonin | C16H14O5 | 286.28 | Hydroxyl groups, α,β-unsaturated ketone | High inhibitory activity (IC50 = 4.35 μM) |
Biological Activity
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes a sulfonamide functional group. The presence of the morpholine and piperazine moieties contributes to its biological activity by enhancing solubility and interaction with biological targets.
Synthesis
The synthesis of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane involves several steps, including the reaction of 4-bromomethylbenzenesulfonyl chloride with various secondary amines to yield key intermediates. The final product is obtained through a series of condensation reactions, typically involving reflux conditions to ensure complete conversion.
Anticancer Activity
Recent studies have demonstrated that 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane exhibits significant anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death. For instance, one study reported IC50 values indicating potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that play crucial roles in disease progression. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative disorders such as Alzheimer's disease. Molecular docking studies have suggested favorable binding interactions between the compound and these enzymes, supporting its potential therapeutic use .
Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds including 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane against multicellular spheroids to evaluate their anticancer potential. The results indicated that this compound significantly reduced spheroid viability compared to controls, highlighting its efficacy as a candidate for further development in cancer therapy .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The findings revealed that treatment with 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane resulted in decreased markers of oxidative damage and improved cell viability in neuronal cultures exposed to harmful agents .
Comparative Analysis
| Property | 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane | Other Sulfonamide Derivatives |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines | Variable; some show lower activity |
| Enzyme Inhibition | AChE and BChE inhibition | Some derivatives lack this activity |
| Neuroprotective Effects | Reduces oxidative stress markers | Not all derivatives exhibit this |
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require inert atmospheres to prevent hydrolysis .
- Temperature Control : Reflux conditions (~80–100°C) improve reaction kinetics but may necessitate shorter reaction times to avoid side products .
Advanced Optimization Challenges
Contradictions in yield data (e.g., 70–89% in similar sulfonamide syntheses ) highlight the need for precise stoichiometric ratios and purification methods like column chromatography or recrystallization. Purity assessment via HPLC (as in ) is recommended to resolve byproducts from incomplete sulfonylation.
How can structural characterization of this compound be systematically performed?
Q. Basic Analytical Techniques
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm sulfonamide linkages (δ 3.0–3.5 ppm for piperazine protons; δ 110–130 ppm for aromatic carbons if present) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₅H₃₄N₂O₅S₂: theoretical 514.19 g/mol) .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD reveals spatial arrangements of sulfonyl and morpholine groups (see piperazine sulfonamides in ).
Advanced Structural Insights
Contradictions in spectral data (e.g., unexpected shifts due to conformational flexibility in azepane ) require dynamic NMR or computational modeling (DFT) to resolve. Comparative studies with analogs (e.g., morpholine vs. piperidine substituents ) can clarify electronic effects.
What are the key chemical properties influencing reactivity and stability?
Q. Basic Properties
Q. Advanced Reactivity Considerations
- Thermal Stability : Decomposition above 200°C (TGA data from similar sulfonamides ).
- Sulfonamide Reactivity : Susceptible to nucleophilic attack at the sulfur center, necessitating careful handling with electrophiles .
How can researchers design experiments to evaluate biological activity?
Q. Basic Screening Approaches
Q. Advanced Mechanistic Studies
- Molecular Docking : Use crystal structures of target proteins (e.g., PDB entries) to predict binding modes of the morpholine-sulfonamide motif .
- SAR Studies : Modify the azepane ring (e.g., size, substituents) and compare activity with piperidine/morpholine analogs to identify critical pharmacophores .
How should researchers address contradictions in published data on similar compounds?
Q. Methodological Framework
Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC purity vs. NMR integration ).
Contextual Analysis : Compare experimental conditions (e.g., solvent polarity in reaction yields ).
Computational Validation : Apply QSPR models to predict solubility or reactivity trends where empirical data conflict .
Example : Discrepancies in sulfonamide stability may arise from varying moisture levels during synthesis; Karl Fischer titration can resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
